molecular formula C11H6BrNO2 B2652788 5-bromo-1-(prop-2-yn-1-yl)-2,3-dihydro-1H-indole-2,3-dione CAS No. 79552-50-4

5-bromo-1-(prop-2-yn-1-yl)-2,3-dihydro-1H-indole-2,3-dione

Cat. No.: B2652788
CAS No.: 79552-50-4
M. Wt: 264.078
InChI Key: CVGGOCHTMCUPOI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-bromo-1-(prop-2-yn-1-yl)-2,3-dihydro-1H-indole-2,3-dione is a chemical compound that belongs to the indole family. Indole derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications . This compound features a bromine atom at the 5-position, a prop-2-yn-1-yl group at the 1-position, and a dihydroindole-2,3-dione core structure.

Preparation Methods

The synthesis of 5-bromo-1-(prop-2-yn-1-yl)-2,3-dihydro-1H-indole-2,3-dione typically involves several steps:

Chemical Reactions Analysis

5-bromo-1-(prop-2-yn-1-yl)-2,3-dihydro-1H-indole-2,3-dione undergoes various chemical reactions, including:

Mechanism of Action

The mechanism of action of 5-bromo-1-(prop-2-yn-1-yl)-2,3-dihydro-1H-indole-2,3-dione involves its interaction with various molecular targets and pathways:

Comparison with Similar Compounds

5-bromo-1-(prop-2-yn-1-yl)-2,3-dihydro-1H-indole-2,3-dione can be compared with other similar indole derivatives:

Properties

IUPAC Name

5-bromo-1-prop-2-ynylindole-2,3-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H6BrNO2/c1-2-5-13-9-4-3-7(12)6-8(9)10(14)11(13)15/h1,3-4,6H,5H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CVGGOCHTMCUPOI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C#CCN1C2=C(C=C(C=C2)Br)C(=O)C1=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H6BrNO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

264.07 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.